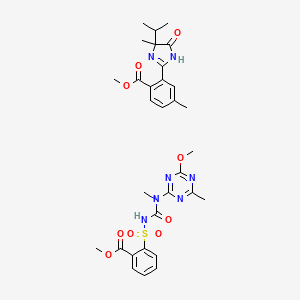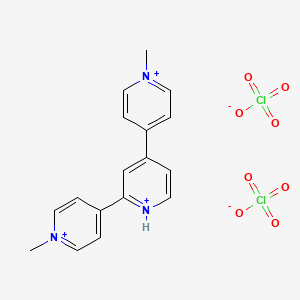![molecular formula C16H25NO B14310742 1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine CAS No. 113854-54-9](/img/structure/B14310742.png)
1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine typically involves the reaction of 5-methyl-2-(propan-2-yl)phenol with 2-bromoethylamine hydrobromide to form the intermediate 2-[5-methyl-2-(propan-2-yl)phenoxy]ethylamine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-Methyl-2-(propan-2-yl)phenoxy]ethylamine
- 5-Methyl-2-(propan-2-yl)phenol
- Pyrrolidine derivatives
Uniqueness
1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
113854-54-9 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-13(2)15-7-6-14(3)12-16(15)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Clé InChI |
GWQRSALUMZMQTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
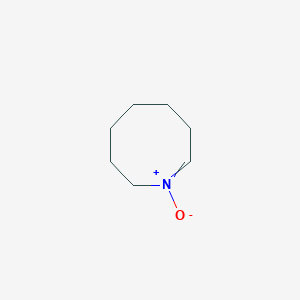
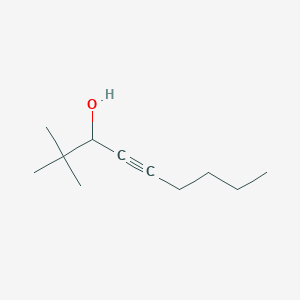
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
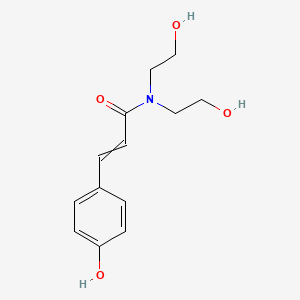
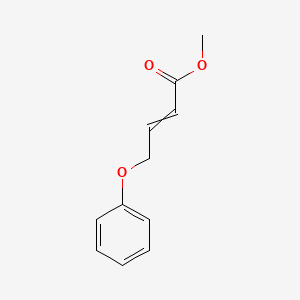
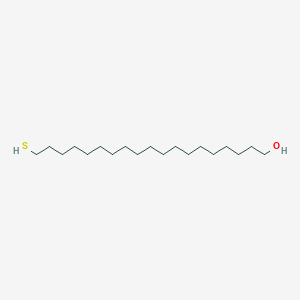
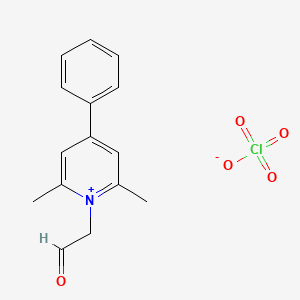

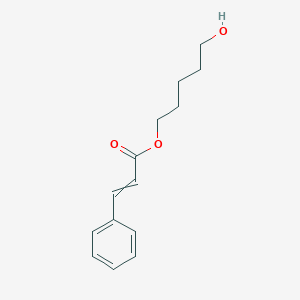
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
